6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one 6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749536
InChI: InChI=1S/C6H4N4O3/c11-6-5-1-4(10(12)13)2-9(5)8-3-7-6/h1-3H,(H,7,8,11)
SMILES:
Molecular Formula: C6H4N4O3
Molecular Weight: 180.12 g/mol

6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

CAS No.:

Cat. No.: VC15749536

Molecular Formula: C6H4N4O3

Molecular Weight: 180.12 g/mol

* For research use only. Not for human or veterinary use.

6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one -

Specification

Molecular Formula C6H4N4O3
Molecular Weight 180.12 g/mol
IUPAC Name 6-nitro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Standard InChI InChI=1S/C6H4N4O3/c11-6-5-1-4(10(12)13)2-9(5)8-3-7-6/h1-3H,(H,7,8,11)
Standard InChI Key WEGQNAREAXFWDD-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=O)NC=NN2C=C1[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyrrole ring fused to a 1,2,4-triazin-4(3H)-one moiety. The nitro group at the 6-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue
IUPAC Name6-nitropyrrolo[2,1-f][1, triazin-4(3H)-one
Molecular FormulaC₆H₃N₅O₃
Molecular Weight193.13 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (triazine and nitro groups)

The nitro group’s strong electron-withdrawing nature creates localized electron deficiency at the triazine ring, enhancing susceptibility to nucleophilic substitution at adjacent positions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, triazine-H), 7.95 (d, J = 3.6 Hz, 1H, pyrrole-H), 6.85 (d, J = 3.6 Hz, 1H, pyrrole-H) .

  • ¹³C NMR: Distinct peaks at δ 158.4 (triazine C=O), 148.2 (nitro-bearing carbon), and 112–125 ppm (aromatic carbons) .

Synthetic Methodology

Leuckart Reaction-Based Synthesis

The patent WO2014115171A1 details a one-pot synthesis via Leuckart reaction conditions :

Step 1: Amination of pyrrole-2-carboxylate precursors using chloramine to generate N-aminated intermediates.
Step 2: Cyclocondensation under Leuckart conditions (formamide, 140–160°C) to form the triazine core.
Reaction Yield: 75–85% for nitro-substituted derivatives .

Critical Parameters:

  • Temperature control (±5°C) to prevent decomposition

  • Anhydrous conditions to avoid hydrolysis

  • Stoichiometric excess of formamide (1.5–2.0 eq)

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophiles to the 5- and 7-positions of the pyrrole ring. Demonstrative reactions include:

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C5,7-dinitro derivative
SulfonationSO₃/DMF, 60°C5-sulfo-6-nitro analog

Nucleophilic Aromatic Substitution

The triazine ring undergoes substitution at the 2-position with soft nucleophiles:

Example: Reaction with thiophenol (PhSH) in DMF at 120°C yields 2-phenylthio-6-nitropyrrolotriazinone (87% yield) .

Comparative Analysis with Analogues

CompoundSubstituentLogPSynthetic Yield
6-Nitro derivativeNO₂0.8278%
6-Bromo derivativeBr1.4582%
Parent triazinoneH-0.1585%

The nitro group reduces lipophilicity (LogP = 0.82 vs. 1.45 for bromo analog) while enhancing thermal stability (Tₘ = 245°C vs. 210°C) .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity issues in di-substitution reactions

  • Acid sensitivity of the triazinone ring

Research Priorities

  • Comprehensive ADMET profiling

  • X-ray crystallography for solid-state analysis

  • Development of catalytic asymmetric variants

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